4-(tert-butyl)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-14-7-6-8-18(15(14)2)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-9-11-17(12-10-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCDLONFODKMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a thiadiazole moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
-
Anticancer Activity :
- The thiadiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure demonstrated IC50 values less than 20 µg/mL against A549 human lung adenocarcinoma cells .
- A study highlighted that modifications in the thiadiazole ring can enhance anticancer activity due to improved interactions with target proteins involved in cell proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies suggest that certain thiadiazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Disruption of Cellular Signaling : The compound could interfere with signaling pathways that promote inflammation and cancer progression.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(tert-butyl)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. The incorporation of a thiadiazole moiety is essential for enhancing the biological activity against various cancer cell lines. For instance:
- Mechanism of Action : Compounds with thiadiazole rings have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of tumor cells .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial applications. Studies on related thiadiazole derivatives have demonstrated:
- Broad-Spectrum Activity : These compounds have shown efficacy against both gram-positive and gram-negative bacteria. For example, derivatives have been effective against Bacillus cereus and Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions that include:
- Formation of the thiadiazole ring.
- Introduction of the tert-butyl group.
- Coupling with the appropriate amine to form the final amide structure.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compound .
Case Studies
Several studies highlight the applications and effectiveness of compounds similar to This compound :
- Anticancer Research :
- Antimicrobial Efficacy :
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at positions 2 and 5. For example:
Key findings:
-
The sulfur atom in the thiadiazole ring enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack .
-
Sodium methoxide in methanol promotes substitution at the thioether site, yielding derivatives with modified bioactivity.
Thioether Oxidation and Functionalization
The thioether (-S-) group undergoes oxidation and alkylation:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Oxidation to sulfone | H2O2 (30%), acetic acid, 50°C, 3h | Sulfone derivatives with enhanced polarity | |
| Alkylation | Alkyl halides, K2CO3, DMF, 80°C | Thioether conversion to sulfonium salts or extended alkyl chains |
Key findings:
-
Oxidation to sulfone improves metabolic stability but reduces membrane permeability.
-
Alkylation reactions expand structural diversity for structure-activity relationship (SAR) studies.
Hydrolysis of the Benzamide Moiety
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-(tert-Butyl)benzoic acid and amine intermediate | |
| Basic hydrolysis | NaOH (2M), ethanol, 70°C, 8h | Carboxylate salt and free amine |
Key findings:
-
Hydrolysis products retain biological activity, suggesting the amide bond is not critical for target binding in some cases.
-
Reaction rates depend on steric hindrance from the tert-butyl group.
Electrophilic Aromatic Substitution
The 2,3-dimethylphenyl group participates in electrophilic reactions:
Key findings:
-
Electron-donating methyl groups direct electrophiles to meta/para positions .
-
Brominated derivatives show improved COX-II inhibitory activity in analogs .
Amide Bond Functionalization
The tertiary amide undergoes acylation and reduction:
Key findings:
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A mixture of 2-((2,3-dimethylphenyl)amino)benzohydrazide (1.0 eq) and thiosemicarbazide (1.2 eq) in phosphorus oxychloride (POCl₃) is refluxed at 110°C for 6 hours. The reaction proceeds via the elimination of water, forming 5-amino-1,3,4-thiadiazol-2-amine as a key intermediate.
Reaction Conditions :
Functionalization at the 5-Position
To introduce the thioether group at the 5-position, the intermediate is treated with 2-bromo-1-(2,3-dimethylphenylamino)ethan-1-one (1.5 eq) in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution, yielding 5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine .
Preparation of the Benzamide Moiety
The 4-(tert-butyl)benzamide fragment is synthesized via activation of the carboxylic acid followed by coupling.
Activation of 4-(tert-Butyl)benzoic Acid
4-(tert-Butyl)benzoic acid (1.0 eq) is treated with 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in dry dioxane at 25°C for 2 hours. This generates the corresponding acyl imidazole, which is highly reactive toward nucleophiles.
Coupling with the Thiadiazole Amine
The activated acyl imidazole is reacted with 5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) in the presence of triethylamine (TEA) (2.0 eq). The mixture is stirred at 50°C for 12 hours, yielding the final benzamide product.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| CDI Equivalents | 1.2 | Max yield |
| Temperature | 50°C | 85% yield |
| Solvent | Dioxane | Minimal side products |
Formation of the Oxoethyl Amino Group
The 2-((2,3-dimethylphenyl)amino)-2-oxoethyl side chain is synthesized through a two-step process.
Amidation of Chloroacetyl Chloride
Chloroacetyl chloride (1.5 eq) is added dropwise to a solution of 2,3-dimethylaniline (1.0 eq) in dichloromethane (DCM) at 0°C. The reaction is stirred for 3 hours, yielding 2-chloro-N-(2,3-dimethylphenyl)acetamide .
Oxidation to the Oxoethyl Group
The chloroacetamide intermediate is oxidized using a Swern oxidation protocol. Dimethylsulfoxide (DMSO) (3.0 eq) and oxalyl chloride (2.0 eq) in DCM at -60°C generate the active oxidizing agent. After 30 minutes, the chloroacetamide is added, followed by triethylamine (TEA), resulting in 2-((2,3-dimethylphenyl)amino)-2-oxoacetaldehyde .
Key Spectroscopic Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 2.31 (s, 6H, CH₃)
Final Assembly and Characterization
The thioether-linked thiadiazole and benzamide moieties are combined to form the target compound.
Coupling Reaction
A solution of 5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) and the activated 4-(tert-butyl)benzoyl chloride (1.1 eq) in tetrahydrofuran (THF) is stirred at 25°C for 24 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Spectroscopic Validation
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.5 (C=O), 167.8 (thiadiazole C-2), 152.3 (tert-butyl C), 135.6–125.4 (aromatic carbons).
- HRMS (ESI+) : m/z calc. for C₂₄H₂₇N₅O₂S₂ [M+H]⁺: 506.1584; found: 506.1588.
Biological Activity and Applications
While biological data specific to this compound is limited in the provided sources, structurally analogous 1,3,4-thiadiazoles exhibit Nav 1.7/1.8 inhibitory activity , suggesting potential analgesic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
